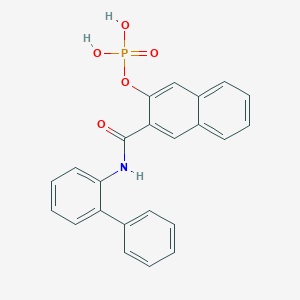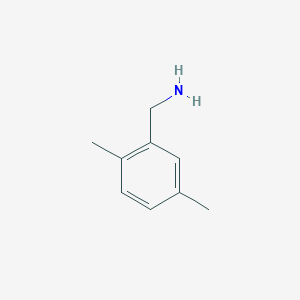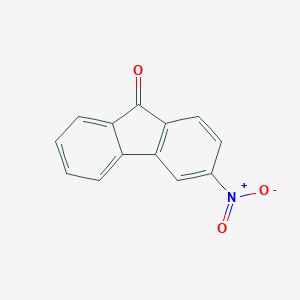![molecular formula C9H13NO B130827 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 158243-62-0](/img/structure/B130827.png)
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole, also known as DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. DTBZ belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole binds specifically to VMAT2, a transmembrane protein that transports monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles. This compound binds to a site on VMAT2 that is distinct from the substrate binding site, and its binding is reversible. The binding of this compound to VMAT2 results in the inhibition of monoamine transport, which leads to the depletion of monoamine neurotransmitters in the synaptic vesicles.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on cellular viability and function, making it an ideal tracer for studying beta cell mass and function. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. This compound appears to protect against the neurotoxic effects of dopamine and other monoamine neurotransmitters by reducing their release from synaptic vesicles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has several advantages for lab experiments. It is a highly specific tracer for VMAT2-expressing cells, allowing for the visualization and quantification of beta cell mass and function. This compound has minimal effects on cellular viability and function, making it an ideal tracer for long-term studies. However, this compound has some limitations. It is not suitable for studying the function of VMAT2 in live animals, as it requires the use of invasive imaging techniques. This compound also has limited utility for studying the function of other monoamine transporters, as it binds specifically to VMAT2.
Direcciones Futuras
There are several future directions for research on 3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole. One area of interest is the development of new imaging techniques that can be used to study VMAT2 function in live animals. Another area of interest is the development of new tracers that can be used to study the function of other monoamine transporters, such as the dopamine transporter and the serotonin transporter. Finally, there is a need for further research on the neuroprotective effects of this compound and other VMAT2 inhibitors, with the goal of developing new treatments for neurodegenerative diseases.
Métodos De Síntesis
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium acetate, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium carbonate, followed by cyclization with acetic anhydride. Both methods result in the formation of this compound with high yield and purity.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has been extensively studied for its potential applications in scientific research. It is commonly used as a tracer to study the function of beta cells in the pancreas, which are responsible for producing insulin. This compound binds to the vesicular monoamine transporter 2 (VMAT2) in beta cells, which allows for the visualization and quantification of beta cell mass and function. This compound has also been used to study the function of other VMAT2-expressing cells, such as neurons and chromaffin cells.
Propiedades
Número CAS |
158243-62-0 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3,7-dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8-7(2)11-10-9(6)8/h6H,3-5H2,1-2H3 |
Clave InChI |
PNILOTIAMZAHFM-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C(ON=C12)C |
SMILES canónico |
CC1CCCC2=C(ON=C12)C |
Sinónimos |
2,1-Benzisoxazole,4,5,6,7-tetrahydro-3,7-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




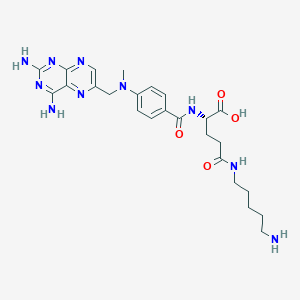


![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
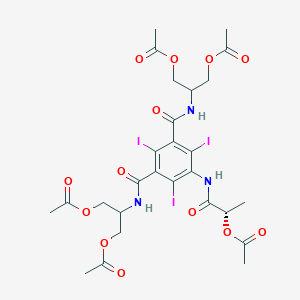

![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)

